molecular formula C9H12O4S B1612914 4-(2-Hydroxyethyl)phenyl methanesulfonate CAS No. 74447-38-4

4-(2-Hydroxyethyl)phenyl methanesulfonate

Cat. No.: B1612914
CAS No.: 74447-38-4
M. Wt: 216.26 g/mol
InChI Key: WMXAVUZTTMTGAO-UHFFFAOYSA-N
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Description

Significance as a Versatile Small Molecule Scaffold in Organic Synthesis

The structural arrangement of 4-(2-Hydroxyethyl)phenyl methanesulfonate (B1217627) provides chemists with two reactive centers to exploit. The primary alcohol offers a nucleophilic site for a variety of reactions, while the methanesulfonate serves as an excellent leaving group, particularly in nucleophilic aromatic substitution reactions, although such reactions on an unactivated benzene (B151609) ring can be challenging.

The presence of both a nucleophilic hydroxyl group and a latent electrophilic site (the carbon bearing the methanesulfonate) on the same molecule allows for its use in the construction of diverse molecular architectures. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used to form esters and ethers. Subsequently, the methanesulfonate group can be targeted for substitution reactions. This versatility is a key attribute for a scaffold molecule in the design of combinatorial libraries and in the synthesis of complex target molecules.

Role as a Key Building Block in Advanced Chemical Transformations

As a building block, 4-(2-Hydroxyethyl)phenyl methanesulfonate can be instrumental in the synthesis of more elaborate compounds, including pharmaceutical intermediates. mallakchemicals.com The methanesulfonate group, being a good leaving group, facilitates the introduction of various nucleophiles onto the aromatic ring. This is particularly useful in the construction of compounds where a specific substituent is required at the para-position of a phenylethyl alcohol moiety.

Furthermore, the hydroxyethyl (B10761427) side chain can participate in cyclization reactions. For example, intramolecular reactions can lead to the formation of heterocyclic ring systems, which are prevalent in many biologically active molecules. The ability to undergo such transformations underscores its importance as a key starting material in multi-step organic synthesis. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-hydroxyethyl)phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-14(11,12)13-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXAVUZTTMTGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629370
Record name 4-(2-Hydroxyethyl)phenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74447-38-4
Record name 4-(2-Hydroxyethyl)phenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Trajectories and Interdisciplinary Applications

General Synthetic Strategies and Preparative Approaches

The construction of this compound and related structures typically relies on well-established organic reactions. These methods are often modular, allowing for the synthesis of a diverse range of derivatives through the modification of reaction partners and conditions.

Multi-Step Synthesis Pathways for Complex Molecules

The synthesis of complex molecules containing the this compound moiety often necessitates multi-step reaction sequences. These pathways are designed to build molecular complexity in a controlled and stepwise manner. For instance, the synthesis of intricate compounds can be achieved through multicomponent reactions (MCRs), which allow for the combination of three or more reagents in a single pot to generate complex products efficiently. nih.gov This approach accelerates the discovery of new compounds by rapidly generating libraries for biological screening. nih.gov

Biocatalytic cascades represent another powerful strategy for multi-step synthesis, enabling the production of complex molecules without the need for protecting groups and the isolation of intermediates. researchgate.net This is particularly advantageous in the synthesis of chiral compounds where traditional methods can be lengthy and inefficient. researchgate.net The development of such pathways is crucial for accessing novel chemical entities with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

A general approach to synthesizing derivatives might begin with a readily available starting material like p-hydroxyphenethyl alcohol, which can be modified through a series of reactions. patsnap.comgoogle.com For example, the phenolic hydroxyl group can be protected, followed by modification of the ethyl alcohol side chain, and concluding with the introduction of the methanesulfonate group. One patented method describes the production of high-purity 4-(2-hydroxyethyl)phenol from 4-(2-bromoethyl)phenol, which is first reacted with sodium acetate (B1210297) and then hydrolyzed with sodium hydroxide. google.com

Esterification Reactions in Precursor Synthesis

Esterification is a fundamental reaction in the synthesis of precursors for this compound. The hydroxyl group of 4-hydroxyphenethyl alcohol (tyrosol) or its derivatives can be esterified to introduce various functional groups or to act as a protecting group during subsequent transformations. nih.govresearchgate.net A straightforward and cost-effective method involves reacting the phenethyl alcohol with an acyl chloride in an eco-friendly solvent like dimethyl carbonate at room temperature. nih.govresearchgate.net This approach has been used to synthesize a range of lipophilic esters of tyrosol and related phenols. nih.govresearchgate.net

The synthesis of the methanesulfonate ester itself is a key esterification step. This is typically achieved by reacting the phenolic hydroxyl group of a 4-(2-hydroxyethyl)phenyl precursor with methanesulfonyl chloride (MsCl) in the presence of a base. acs.org This reaction is generally efficient and provides the desired methanesulfonate in good yield. acs.org The choice of base and solvent is critical to optimize the reaction and minimize side products.

PrecursorReagentProductReference
4-hydroxyphenethyl alcoholAcyl Chloride4-Hydroxyphenethyl ester nih.govresearchgate.net
4-(2-hydroxyethyl)phenolMethanesulfonyl ChlorideThis compound acs.org
DichloroacetophenoneGlycerine (after bromination and sulfuric acid catalysis)Methanesulfonic acid active ester google.com

Utilization of Methanesulfonate as a Leaving Group in Alkylation and Coupling Reactions

The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution and coupling reactions due to the resonance stabilization of the resulting anion. masterorganicchemistry.comlibretexts.org This property is extensively utilized in the synthesis of derivatives of this compound. Once installed, the mesylate group can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functionalities at the phenolic position.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgyoutube.com Aryl mesylates are attractive alternatives to aryl halides in these reactions. rsc.org The use of aryl mesylates derived from phenols is advantageous as phenols are common and versatile starting materials. rsc.org For example, the palladium-catalyzed coupling of an aryl mesylate with a boronic acid (Suzuki coupling) can be used to form a biaryl linkage. rsc.org Similarly, coupling with terminal alkynes (Sonogashira coupling) or amines (Buchwald-Hartwig amination) can introduce further diversity. rsc.orgnih.gov

The reactivity of the mesylate group can be influenced by the choice of catalyst and reaction conditions. rsc.orgrsc.org The development of efficient and reusable catalyst systems, such as palladium supported on natural wool fibers, makes these processes more environmentally friendly and cost-effective. rsc.org

Reaction TypeReactantsCatalystProductReference
Suzuki CouplingAryl Mesylate, Arylboronic AcidPalladium ComplexBiaryl Compound rsc.org
Sonogashira CouplingAryl Mesylate, Terminal AlkynePalladium ComplexAryl Alkynes rsc.org
Buchwald-Hartwig AminationAryl Mesylate, AminePalladium ComplexAryl Amine rsc.orgnih.gov
Nucleophilic SubstitutionAlkyl Mesylate, Nucleophile-Substituted Alkane libretexts.org

Advanced Synthetic Techniques

To overcome the limitations of classical methods and to access more complex or stereochemically pure compounds, advanced synthetic techniques are employed. These include phase transfer catalysis and biocatalysis, which offer advantages in terms of reaction efficiency, selectivity, and environmental impact.

Phase Transfer Catalysis in N-Alkylation Reactions

Phase transfer catalysis (PTC) is a valuable technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acsgcipr.org In the context of synthesizing derivatives of this compound, PTC is particularly useful for N-alkylation reactions. phasetransfercatalysis.com

In a typical PTC N-alkylation, an amine, dissolved in an organic solvent, can be deprotonated by a base present in the aqueous phase. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports the anionic nucleophile from the aqueous or solid phase to the organic phase where it can react with an alkylating agent, such as a derivative of this compound. phasetransfercatalysis.comphasetransfercatalysis.com This method avoids the need for strong, anhydrous bases and can often be performed under milder conditions with improved yields. acsgcipr.org The efficiency of the PTC system can be fine-tuned by selecting the appropriate catalyst, solvent, and base. acsgcipr.org For instance, the use of tetrabutylammonium (B224687) iodide can serve as a source of iodide for in-situ catalysis, potentially allowing the reaction to proceed at room temperature. phasetransfercatalysis.com

Biocatalytic Approaches for Stereoselective Synthesis of Related Compounds

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled stereoselectivity in the synthesis of chiral molecules. nih.govresearchgate.net This is particularly relevant for the synthesis of chiral alcohols and their derivatives, which are important building blocks for pharmaceuticals. nih.govmdpi.com

For compounds structurally related to this compound, such as chiral phenylethanol derivatives, biocatalytic methods are highly effective. nih.govnih.gov Enzymatic kinetic resolution is a common strategy where an enzyme, often a lipase (B570770), selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. nih.govscielo.bracs.org For example, Novozyme 435, an immobilized Candida antarctica lipase B, is widely used for the kinetic resolution of (R,S)-1-phenylethanol. nih.gov

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution that can theoretically achieve a 100% yield of a single enantiomer. scielo.br In DKR, the enzymatic resolution is coupled with in-situ racemization of the unreacted enantiomer, continuously feeding the desired substrate to the enzyme. scielo.br Alcohol dehydrogenases are another class of enzymes used for the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess. nih.govresearchgate.net These biocatalytic systems can be highly efficient, offering a green and scalable route to valuable chiral intermediates. nih.gov

Biocatalytic MethodEnzyme/MicroorganismSubstrateProductKey FeatureReference
Enzymatic Kinetic ResolutionLipase (e.g., Novozyme 435)Racemic 1-phenylethanolEnantiopure (R)-1-phenylethyl acetate and (S)-1-phenylethanolSeparation of enantiomers nih.govscielo.br
Dynamic Kinetic ResolutionLipase and Racemization AgentRacemic 1-phenylethanolSingle enantiomer of 1-phenylethyl acetateTheoretical 100% yield of one enantiomer scielo.br
Asymmetric ReductionAlcohol DehydrogenaseAromatic KetoneChiral Aromatic AlcoholHigh enantioselectivity nih.govresearchgate.net
Microbial ReductionSphingomonas paucimobilis4-benzyloxy-3-methanesulfonylamino-2'-bromo-acetophenone(R)-alcoholHigh diastereomeric and enantiomeric excess mdpi.com

Solvent-Free Conditions and Green Chemistry Principles in Synthesis Optimization

The pursuit of more environmentally benign chemical processes has led to the adoption of green chemistry principles in the synthesis of methanesulfonates. A key aspect of this is the move towards solvent-free reaction conditions, which significantly reduce waste and the environmental impact associated with volatile organic compounds (VOCs). jddhs.com

Methanesulfonic acid (MSA), a key reagent in this context, is itself considered a "green acid." rsc.org It possesses strong acidity while being non-oxidizing, having high thermal stability, a very low vapor pressure, and being readily biodegradable with low toxicity. rsc.orgrsc.orgrsc.org These properties make it a safer and more environmentally friendly alternative to traditional acids like sulfuric or hydrochloric acid in various reactions, including esterifications. rsc.orgrsc.org

Solvent-free synthesis offers several advantages:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal, aligning with the principle of waste prevention. nih.gov

Increased Efficiency: Reactions can proceed faster at higher concentrations, often requiring less energy. nih.gov

Simplified Processes: Work-up and product isolation procedures are often simplified.

One developed procedure for the synthesis of 4-oxoalkane-1,1,2,2-tetracarbonitriles, for example, highlights the benefits of solvent-free conditions. The reaction, catalyzed by p-toluenesulfonic acid, was complete in just 5 minutes without solvent, a significant improvement over the 2-3 days required in a solvent-based system. researchgate.net Similarly, the synthesis of N-sulfonylformamidines has been achieved efficiently at room temperature under solvent-free conditions, avoiding the use of metal catalysts and hazardous solvents. researchgate.net These examples underscore a broader trend in organic synthesis that can be applied to the production of methanesulfonates, aiming for high atom economy and minimal environmental footprint. jddhs.com

Precursor and Intermediate Chemistry

Synthesis and Functionalization of Phenolic Alcohol Precursors

Phenols are recognized as valuable building blocks for pharmaceuticals and fine chemicals. researchgate.netnih.gov The precursor for the target compound is 4-(2-hydroxyethyl)phenol, a phenolic alcohol. The synthesis of such molecules often begins with more readily available phenolic aldehydes or ketones.

A common synthetic route involves the reduction of a phenolic aldehyde. For instance, 4-hydroxybenzaldehyde (B117250) can be reduced to 4-hydroxybenzyl alcohol (HBA). A typical procedure involves dissolving the aldehyde in an aqueous solution of sodium hydroxide, followed by the addition of a reducing agent like sodium borohydride (B1222165) (NaBH₄). The reaction is then acidified to precipitate the phenolic alcohol product. nih.gov This method has been used to produce HBA and vanillyl alcohol with yields between 58-65%. nih.gov

Table 1: Example of Phenolic Alcohol Synthesis

Starting MaterialReagentsProductKey ObservationsReference
4-hydroxybenzaldehyde1. NaOH, H₂O 2. NaBH₄ 3. HCl (aq)4-hydroxybenzyl alcoholDisappearance of aldehyde proton (~9-10 ppm) and appearance of alcohol CH₂ resonance (~4.5 ppm) in ¹H NMR. nih.gov

Further functionalization can be achieved through various methods. For example, the alkylation of phenols is a common strategy to build more complex molecules. nih.gov

Radical Bromination Reactions for Key Benzylic Intermediates

In the synthesis of derivatives, creating reactive handles on the molecule is crucial. Radical bromination at the benzylic position—the carbon atom directly attached to the benzene (B151609) ring—is a powerful method for this purpose. libretexts.orgmasterorganicchemistry.com The C-H bonds at the benzylic position are weaker than other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org

N-Bromosuccinimide (NBS) is the most commonly used reagent for benzylic bromination, often in the presence of a radical initiator like light (hν) or peroxide in a non-polar solvent such as carbon tetrachloride (CCl₄). khanacademy.orgchadsprep.com The use of NBS is advantageous because it provides a low, constant concentration of bromine (Br₂), which favors radical substitution over competing electrophilic addition or substitution reactions on the aromatic ring. chadsprep.com

Reaction Scheme: Benzylic Bromination Toluene + NBS --(Initiator)--> Benzyl bromide + Succinimide

However, for electron-rich aromatic substrates, even NBS can lead to unwanted side reactions. rsc.org In such cases, alternative reagents like bromotrichloromethane (B165885) (BrCCl₃) under photochemical conditions have been shown to be effective, providing complementary reactivity. rsc.org This method was successfully applied to the synthesis of a p-methoxybenzyl bromide intermediate for an active pharmaceutical ingredient (API), achieving a 91% yield. rsc.org

It is critical that the benzylic carbon has at least one hydrogen atom for the reaction to proceed. Substrates with a quaternary benzylic carbon cannot form the necessary radical and will not undergo this reaction. masterorganicchemistry.com

Preparation of Diverse Methanesulfonate Analogs as Building Blocks

Methanesulfonates (mesylates) are not only target molecules but are also widely used as intermediates and building blocks in organic synthesis. researchgate.netyoutube.com They function as excellent leaving groups in nucleophilic substitution reactions due to the effective delocalization of the negative charge across the three oxygen atoms. researchgate.net This property makes them valuable as protecting groups for alcohols and phenols. researchgate.net

The preparation of methanesulfonate analogs involves the reaction of an alcohol or phenol (B47542) with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine. This general method can be applied to a wide variety of alcoholic and phenolic precursors to generate a library of methanesulfonate building blocks.

Table 2: General Synthesis of Methanesulfonate Esters

SubstrateReagentsProduct TypePurposeReference
Alcohol (R-OH)Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N)Alkyl MethanesulfonateActivation of alcohol for substitution/elimination google.com
Phenol (Ar-OH)Methanesulfonyl chloride (MsCl), PyridineAryl MethanesulfonateProtecting group for phenols, intermediate for cross-coupling researchgate.net

The synthesis of various metal methanesulfonate salts (e.g., silver, iron, lead) has also been extensively studied. These can be prepared by methods such as the reaction of a metal oxide, hydroxide, or carbonate with methanesulfonic acid, or through electrochemical dissolution of the metal in MSA. rsc.orggoogleapis.com These salts can then serve as stoichiometric reagents or catalysts in subsequent synthetic steps. googleapis.com

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step to ensure a synthetic route is efficient, cost-effective, and scalable. For the synthesis of this compound and its derivatives, key parameters that are typically optimized include temperature, solvent, catalyst, and base. beilstein-journals.orgnih.gov

The formation of sulfonate esters from sulfonic acids and alcohols is sensitive to reaction conditions. Studies on the formation of methyl methanesulfonate (MMS) from methanol (B129727) and MSA found that the reaction is significantly suppressed at lower temperatures, in the presence of small amounts of water, or when the acid is partially neutralized. acs.org For example, a study on the Ritter-type amination of C(sp³)-H bonds found that while several acids could catalyze the reaction, sulfuric acid gave the optimal yield, and decreasing the amount of acid was detrimental to the outcome. researchgate.net

In a cascade reaction to form aza-chromones, the choice of base and solvent was found to be crucial for selectivity. The use of different amine bases (e.g., Et₂NH, DIPEA, DBU) and solvents (e.g., DMF, CH₃CN, THF) dramatically altered the yields of the desired products. researchgate.net The optimized conditions involved using 5 equivalents of DIPEA as the base in DMF at 50 °C, which highlights the importance of fine-tuning these variables. researchgate.net

Machine learning and automated systems are increasingly being used to accelerate reaction optimization. These approaches allow for the exploration of a large and complex combination of factors to identify the optimal conditions for yield and selectivity more efficiently than traditional empirical methods. beilstein-journals.orgnih.gov

Table 3: Factors in Reaction Optimization for Sulfonylation

ParameterEffect on ReactionExample/ObservationReference
TemperatureAffects reaction rate and side product formation. Lower temperatures often reduce undesired byproducts.MMS formation from MSA and methanol is dramatically reduced at lower temperatures. acs.org
SolventInfluences solubility of reagents and can affect reaction pathways and rates.In a cascade reaction, DMF was found to be a superior solvent to THF or acetonitrile, likely due to better substrate solubility. researchgate.net
BaseActivates the nucleophile (alcohol) and neutralizes the acidic byproduct (HCl). The choice and amount can control selectivity.Using DIPEA instead of other organic bases selectively produced one desired isomer in high yield. researchgate.net
CatalystCan increase reaction rate and control stereoselectivity or regioselectivity.Methanesulfonic acid itself can act as a Brønsted acid catalyst for esterification reactions. rsc.orgrsc.org
Water ContentThe presence of even small amounts of water can inhibit the formation of sulfonate esters from sulfonic acids and alcohols.Ester formation is suppressed in the presence of water. acs.org

Applications in Advanced Chemical Synthesis and Derivatization

Role in the Synthesis of Diverse Heterocyclic and Complex Organic Molecules

While specific examples of the use of 4-(2-Hydroxyethyl)phenyl methanesulfonate (B1217627) in the synthesis of a wide array of diverse heterocyclic and complex organic molecules are not extensively documented in publicly available literature, its structural motifs suggest a high potential as a versatile building block. The presence of the phenylethanol backbone is significant, as this structure is a precursor in the biosynthesis of various natural products and a key component in certain pharmaceuticals. For instance, derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and evaluated for their antifungal activity. nih.gov

The reactivity of the methanesulfonate group is central to its utility. Mesylates are excellent leaving groups in nucleophilic substitution reactions, facilitating the introduction of a wide variety of functional groups. This makes 4-(2-Hydroxyethyl)phenyl methanesulfonate a valuable intermediate for creating a library of substituted phenylethanol derivatives. The hydroxyl group can be protected during these transformations and later deprotected to allow for further functionalization, or it can be used as a handle for attachment to solid supports for combinatorial synthesis.

The general synthetic utility of methanesulfonic acid and its derivatives is well-established. Methanesulfonic acid is employed as a Brønsted acid catalyst in reactions like esterification and alkylation. rsc.orgrsc.org Salts and esters of methanesulfonic acid, known as mesylates, are widely used in organic synthesis. wikipedia.org

Derivatization Strategies for Functionalization and Enhanced Analytical Performance

Derivatization is a key strategy to enhance the detectability and separation of analytes in various analytical techniques. For a molecule like this compound, derivatization can target either the hydroxyl group or the aromatic ring.

To improve detection in techniques like HPLC-UV or fluorescence spectroscopy, chromophoric or fluorophoric tags can be introduced. While specific derivatization of this compound is not detailed in the literature, general methods for derivatizing phenols and alcohols are applicable. For instance, the hydroxyl group can be esterified with a reagent containing a chromophore, such as a substituted benzoic acid, or a fluorophore, like dansyl chloride.

The analytical determination of phenolic compounds often involves derivatization to enhance their chromatographic behavior and detection. For example, phenols can be derivatized to their perfluorooctanoyl esters for sensitive detection by gas chromatography-mass spectrometry (GC-MS). nih.gov Another approach involves derivatization with 2-sulfobenzoic anhydride (B1165640) for improved detection by MALDI-MS. nih.gov These strategies could be adapted for the derivatization of the hydroxyl group in this compound.

Sulfonation of the aromatic ring would introduce a highly polar sulfonic acid group, which could significantly alter the chromatographic retention of the molecule, particularly in reversed-phase and ion-exchange chromatography. This can be a useful strategy for separating it from less polar analogues. Reagents like chlorosulfonic acid or oleum (B3057394) are typically used for such transformations.

Sulfonyl isocyanates are reactive reagents that can be used to derivatize hydroxyl groups to form sulfonylurethanes. This type of derivatization can be used to introduce specific tags for analytical purposes or to modify the chemical properties of the molecule. The choice of sulfonyl isocyanate would determine the nature of the introduced functional group.

Development of Novel Ionic Liquids from Methanesulfonate Salts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. researchgate.netmdpi.com The methanesulfonate anion is a common component of ILs.

The synthesis of ionic liquids often involves the reaction of a cation source with a methanesulfonate source. While the direct use of this compound to form an ionic liquid is not explicitly described, its precursor, 2-phenylethanol (B73330), has been studied in the context of ionic liquid-based extraction processes. nih.govresearchgate.nettechnion.ac.ilmdpi.com For example, immiscible ionic liquids have been used in biphasic systems to enhance the production of 2-phenylethanol by Saccharomyces cerevisiae through in situ product removal. nih.govtechnion.ac.il

The general approach to forming methanesulfonate-based ionic liquids involves pairing a suitable organic cation (e.g., imidazolium, pyridinium, ammonium (B1175870), or phosphonium) with the methanesulfonate anion. These ionic liquids are often synthesized through metathesis reactions or by direct quaternization. The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, are determined by the structure of both the cation and the anion.

Cation TypeAnion SourceResulting Ionic Liquid PropertyReference
N-methyl-N-alkylpyrrolidiniumMethanesulfonic acidLow cost, liquid below 50 °C Current time information in Los Angeles, CA, US.
Quaternary ammoniumMethanesulfonic acidLow cost, liquid at room temperature Current time information in Los Angeles, CA, US.
ImidazoliumMethanesulfonic acidEfficient mediator for chemical conversions nih.gov

Scaffold Utilization in Materials Science Research

The bifunctional nature of this compound makes it an attractive scaffold for materials science applications. The phenylethanol core is a rigid unit that can be incorporated into polymers or other materials to impart specific properties.

The hydroxyl group can act as a monomer initiation site for polymerization reactions, such as ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to form biodegradable polyesters with a phenylethanol end-group. The methanesulfonate group can be used to further modify these polymers after their formation.

Alternatively, the methanesulfonate can be displaced by a nucleophilic monomer to incorporate the entire 4-(2-hydroxyethyl)phenyl moiety into a polymer backbone. This approach could be used to synthesize polymers with pendant hydroxyl groups, which can then be used for cross-linking or for grafting other molecules.

While direct applications of this compound in materials science are not well-documented, the intercalation of methanesulfonate into layered double hydroxides (LDHs) has been studied. researchgate.net This research demonstrates the ability of the methanesulfonate group to be incorporated into inorganic material structures, suggesting that this compound could be used to create organic-inorganic hybrid materials.

Material TypePotential Role of this compoundPotential Properties
Biodegradable PolyestersInitiator for ring-opening polymerizationFunctionalized polymer end-groups
Vinyl PolymersComonomer with pendant hydroxyl groupsCross-linking sites, hydrophilicity
Organic-Inorganic HybridsOrganic modifier for inorganic materialsTailored surface properties

Role in Drug Discovery and Medicinal Chemistry Research

Utilization as a Pharmaceutical Scaffold in Drug Candidate Synthesis

In the realm of medicinal chemistry, a pharmaceutical scaffold refers to a core chemical structure that serves as a foundation for the synthesis of a library of related compounds. 4-(2-Hydroxyethyl)phenyl methanesulfonate (B1217627) is an exemplary scaffold due to its distinct functional components. The methanesulfonate (mesylate) portion is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward attachment of the entire 4-(2-hydroxyethyl)phenyl group to a larger, more complex molecule.

Simultaneously, the primary alcohol of the hydroxyethyl (B10761427) group provides a secondary site for chemical modification. This dual functionality enables chemists to first integrate the phenyl ring into a target structure and then build upon the hydroxyethyl side chain, a strategy that is efficient for developing new drug candidates. This makes the compound a versatile tool for introducing the 4-(2-hydroxyethyl)phenyl motif, which is found in various biologically active agents.

Precursor and Intermediate in the Synthesis of Biologically Active Compounds

The utility of 4-(2-Hydroxyethyl)phenyl methanesulfonate is most evident in its role as a precursor for a range of therapeutic compounds targeting diverse biological pathways.

Synthesis of Histone Deacetylase Inhibitors (e.g., HPOB)

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation, making them a significant target in cancer therapy. nih.govresearchgate.net N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) is a known selective inhibitor of HDAC6. calstate.educalstate.edu While documented syntheses of HPOB often start from other precursors like 4-bromomethyl benzoic acid, the structural components of related HDAC inhibitors suggest a potential role for scaffolds like this compound. calstate.educalstate.edu For instance, new 2-aminobenzamide-type HDAC inhibitors have been developed that feature a (2-hydroxyethyl)amino group as part of their surface recognition domain, highlighting the importance of this moiety in achieving biological activity. ebi.ac.uk The reactive nature of this compound makes it a plausible starting material for introducing such critical structural features into novel inhibitor designs.

Development of Sphingosine Kinase Inhibitors (e.g., N-(4-(2-Hydroxyethyl)phenyl)-4-octylbenzamide, RB-050)

Sphingosine kinases (SphK) and the signaling molecule sphingosine-1-phosphate (S1P) are implicated in numerous pathologies, including cancer and inflammatory diseases. Consequently, the development of SphK inhibitors is an active area of research. Although specific synthesis routes for many investigational compounds are proprietary, the molecular structure of inhibitors like N-(4-(2-Hydroxyethyl)phenyl)-4-octylbenzamide (RB-050) points to the synthetic utility of this compound. The core of RB-050 is an N-substituted benzamide, where the nitrogen is attached to a 4-(2-hydroxyethyl)phenyl group. This compound could serve as a key reactant in the synthesis of the necessary amine precursor, N-(4-(2-hydroxyethyl)aniline), which would then be coupled with a substituted benzoic acid to form the final inhibitor.

Agonists of β2 Adrenergic Receptors and Their Derivatives

β2 adrenergic receptor agonists are fundamental in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov A common structural feature of many of these drugs is a phenethanolamine skeleton. google.com The 4-(2-Hydroxyethyl)phenyl moiety of the title compound is structurally analogous to this core. The methanesulfonate group can be readily displaced by an appropriate amine, and the terminal hydroxyl group can be oxidized to form the characteristic β-hydroxy group of the phenethanolamine pharmacophore. This makes this compound a valuable intermediate for synthesizing derivatives of 4-(2-amino-1-hydroxyethyl)phenol, the foundational structure for many potent β2 agonists. google.com

Quinolone Derivatives with Tyrosine Kinase Inhibitor Activity

Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk This has made tyrosine kinase inhibitors (TKIs) a major class of anticancer drugs. ed.ac.uk Quinolone and quinazoline (B50416) scaffolds are prominent in the design of TKIs. researchgate.netnih.gov For example, research has shown that 4-anilinoquinazoline (B1210976) derivatives can be potent multi-kinase inhibitors. nih.gov The synthesis of such compounds often involves attaching a substituted aniline (B41778) to the quinazoline core. This compound can be used to synthesize a 4-(2-hydroxyethyl)aniline precursor, which can then be incorporated into a quinolone or quinazoline-based TKI. This introduces a functional group that can be used to modulate the solubility and pharmacokinetic properties of the final drug candidate.

Bioisosteric Applications of Related Moieties in Ligand Design for Biological Targets

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. zu.ac.ae It is often employed to overcome issues with metabolism, toxicity, or membrane permeability associated with a particular functional group. nih.gov The phenylsulfonate moiety, closely related to the methanesulfonate in the title compound, is a well-established bioisostere for the carboxylic acid group. nih.govuaeu.ac.aeresearchgate.net

Carboxylic acids are common in drug molecules but can be metabolically labile and their negative charge can limit passive diffusion across cell membranes. nih.gov Sulfonic acids and their derivatives, like sulfonamides, can mimic the key hydrogen bonding interactions of a carboxylate. nih.govnih.gov Although typically more acidic and non-planar, the geometry of the oxygen atoms in a sulfonate or sulfonamide is similar to that of a carboxylate, allowing it to fit into the same receptor binding pockets. nih.govresearchgate.net This substitution has been successfully used in developing antagonists for the GABA receptor and the cholecystokinin-B (CCK-B) receptor, where sulfonic acid analogues showed potent activity. nih.gov Therefore, the sulfonate-related functionalities present in intermediates like this compound are of significant interest to medicinal chemists for optimizing drug-like properties. zu.ac.ae

Summary of Biologically Active Compounds

Compound/ClassTarget/ActivityRole of the 4-(2-Hydroxyethyl)phenyl or Related Moiety
HDAC Inhibitors Histone Deacetylase (HDAC) InhibitionThe (2-hydroxyethyl)amino group can serve as a surface recognition domain for interacting with the enzyme. ebi.ac.uk
Sphingosine Kinase Inhibitors Sphingosine Kinase (SphK) InhibitionForms the core phenyl structure to which other pharmacophoric elements are attached.
β2 Adrenergic Receptor Agonists β2 Adrenergic Receptor ActivationThe 4-(2-hydroxyethyl)phenyl structure is a key part of the phenethanolamine scaffold essential for agonist activity. google.com
Quinolone TKIs Tyrosine Kinase (TK) InhibitionThe substituted phenyl group can be attached to the quinolone core to modulate binding affinity and physicochemical properties. researchgate.netnih.gov
Sulfonic Acid Analogues Bioisosteric ReplacementThe sulfonate group acts as a bioisostere for carboxylic acid, maintaining biological interactions while improving drug properties. nih.gov

Structure-Activity Relationship (SAR) Studies of Phenol-Based and Methanesulfonate-Containing Compounds

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For a molecule like this compound, which contains both a phenol-derived core and a methanesulfonate group, SAR studies of related compounds are invaluable for predicting its potential biological roles and for guiding the design of new therapeutic agents.

Detailed Research Findings

Research into phenol-based compounds has established clear links between their structure and biological effects, such as antioxidant, anti-inflammatory, and anticancer activities. ijhmr.com The biological activity of these compounds is largely dependent on the arrangement and nature of substituents on the aromatic ring. ijhmr.com

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these connections. For instance, a study on the apoptotic effects of various phenolic compounds on leukemia cells resulted in a QSAR model that correlates the compound's activity with its calculated octanol/water partition coefficient (Clog P) and calculated molecular refractivity (CMR). nih.gov This highlights the importance of both lipophilicity and molecular volume in the biological action of phenols.

Another QSAR analysis on phenolic antioxidants identified the heat of formation, the energy of the highest occupied molecular orbital (E(homo)), and the number of hydroxyl groups as key determinants of their antioxidant capacity. nih.gov The number and position of hydroxyl groups on a flavonoid's ring system, for example, are primary factors governing its antioxidant potential. nih.gov

The methanesulfonate (mesylate) group also plays a significant role in medicinal chemistry. Methanesulfonic acid is frequently used to form salts of active pharmaceutical ingredients (APIs), which can improve their physicochemical properties. acs.orgacs.org The methanesulfonate anion itself is remarkably stable against hydrolysis and strong oxidizing agents. rsc.org However, methanesulfonate esters, such as methyl methanesulfonate (MMS), are known alkylating agents that can methylate DNA, an activity utilized in some cancer therapies. wikipedia.org The potential for methanesulfonate esters to form as impurities during synthesis is a significant consideration due to their genotoxic potential. acs.orgresearchgate.net

The 2-hydroxyethyl side chain in this compound can influence the molecule's polarity and solubility. In drug design, the introduction of a hydroxyethoxy side chain has been shown to improve cellular potency by enabling interactions with specific protein loops. nih.gov

The table below summarizes key structural features of phenol-based and methanesulfonate-containing compounds and their typical influence on biological activity.

Structural FeatureInfluence on Biological Activity
Phenolic Hydroxyl Group Essential for antioxidant activity; number and position affect potency. ijhmr.comnih.gov
Substituents on Phenyl Ring Affect lipophilicity (Clog P) and molecular volume (CMR), which correlate with apoptotic activity. nih.gov Can be modified to tune biological effects.
Methanesulfonate (Mesylate) Group Can act as a leaving group in chemical reactions. As an ester, it can function as an alkylating agent. wikipedia.org As a salt, it can improve the properties of a drug substance. acs.org It is generally a stable functional group. rsc.org
2-Hydroxyethyl Side Chain Increases hydrophilicity, potentially improving solubility. Can provide a point of interaction with biological targets. nih.gov

The following table details parameters used in QSAR studies of phenolic compounds and their significance.

QSAR ParameterDescriptionSignificance in SAR
Clog P Calculated octanol/water partition coefficient.A measure of a compound's lipophilicity, which affects its ability to cross cell membranes. nih.gov
CMR Calculated Molecular Refractivity.Relates to the molecular volume and polarizability of the compound, influencing its binding to target sites. nih.gov
E(homo) Energy of the Highest Occupied Molecular Orbital.Indicates the ease with which a molecule can donate an electron, a key factor in antioxidant activity. nih.gov
BDE-OH OH bond homolytic dissociation enthalpy.Represents the energy required to break the O-H bond, which is related to the hydrogen atom transfer mechanism in antioxidant processes. researchgate.net

Analytical Methodologies for Research and Impurity Profiling

Development and Validation of Chromatographic Methods for Quantification and Characterization

Chromatographic methods are the cornerstone for separating and quantifying 4-(2-Hydroxyethyl)phenyl methanesulfonate (B1217627) from complex matrices, such as in active pharmaceutical ingredients (APIs) or reaction mixtures. The choice of method depends on the required sensitivity, the nature of the sample, and the specific analytical goal.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the trace analysis of methanesulfonate esters, which are often classified as potential genotoxic impurities (PGIs). researchgate.netnih.gov Although direct injection GC methods can be used, they may suffer from contamination issues when analyzing high concentrations of pharmaceutical drug substances. nih.govresearchgate.net For compounds like 4-(2-Hydroxyethyl)phenyl methanesulfonate, which has a relatively high boiling point, headspace GC analysis following derivatization is a common strategy. nih.gov A widely adopted derivatization technique involves converting the methanesulfonate into a more volatile species, such as an iodoalkane, by reacting it with a reagent like sodium iodide. nih.gov

The validation of GC-MS methods, in accordance with International Council for Harmonisation (ICH) guidelines, typically involves assessing parameters such as specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). researchgate.netnih.gov For similar methanesulfonate impurities, GC-MS methods have demonstrated high sensitivity, with LOQ values often in the parts-per-million (ppm) range, which is crucial for controlling genotoxic impurities to within the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . researchgate.net

A typical GC-MS method for related aromatic methanesulfonates would involve:

Table 1: Example GC-MS Parameters for Aromatic Methanesulfonate Analysis
ParameterValue/Condition
Column Agilent HP-1MS (30 m × 0.32 mm, 1 µm) or similar
Inlet Temperature 220 °C
Oven Program Initial 80°C, ramp to 220°C, then to 240°C
Carrier Gas Helium
Detection Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a versatile and widely accessible method for the analysis of aromatic compounds. google.com Since the phenyl group in this compound provides a UV chromophore, direct detection is possible. However, for trace-level quantification, especially in the context of impurity profiling, the inherent UV absorbance may not provide sufficient sensitivity. researchgate.net

To overcome this limitation, pre-column derivatization is frequently employed to enhance the UV absorbance of the analyte. mdpi.comscholarsresearchlibrary.com A common strategy involves reacting the methanesulfonate with a nucleophilic reagent that contains a strong chromophore. rroij.comnih.gov For instance, dithiocarbamates like sodium dibenzyldithiocarbamate (B1202937) have been successfully used to derivatize simple methanesulfonates, creating products with strong UV absorption around 277 nm. google.comrroij.com The resulting derivatives can then be separated using reversed-phase HPLC on a C18 column. rroij.comnih.gov

Method validation for derivatization-based HPLC-UV approaches includes demonstrating good linearity (with correlation coefficients often exceeding 0.999), accuracy (recoveries typically between 80-115%), and low limits of quantitation, sometimes as low as 0.6 ppm. rroij.comnih.govrsc.org

Table 2: HPLC-UV Method with Derivatization
ParameterValue/Condition
Derivatization Reagent Sodium diethyldithiocarbamate (B1195824) or similar
Stationary Phase C18 Column
Mobile Phase Gradient elution with Acetonitrile and Ammonium (B1175870) Acetate (B1210297) buffer
Detection Wavelength ~277 nm (for dithiocarbamate (B8719985) derivatives)
Flow Rate 1.0 mL/min

For the analysis of complex mixtures or when very high sensitivity and specificity are required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. LC-MS/MS is particularly valuable for determining genotoxic impurities in APIs without the need for derivatization, as the mass spectrometer can selectively monitor for the specific mass-to-charge ratio (m/z) of the target compound. researchgate.net

The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric conditions, including the ionization source (e.g., electrospray ionization - ESI) and the selection of precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). These modes provide excellent selectivity and reduce matrix interference, which is essential when analyzing trace impurities in a high-concentration drug substance matrix. nih.gov

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For a closely related compound, 2-phenylethyl methanesulfonate, predictable ¹H and ¹³C NMR spectra are available and serve as a reference. guidechem.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring, the methylene (B1212753) (-CH₂) protons of the ethyl group, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons of the methanesulfonyl group. The splitting patterns and chemical shifts of these signals would confirm the connectivity of the atoms.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.gov For this compound, the molecular ion peak would be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the elemental formula with high accuracy. nih.gov The fragmentation pattern, showing losses of key functional groups, further aids in structural confirmation.

Strategies for Determination of Genotoxic Impurities in Methanesulfonate-Containing Drug Substances

The control of potentially genotoxic impurities (PGIs) is a critical aspect of pharmaceutical safety. researchgate.net Methanesulfonate esters are a well-known class of PGIs due to their ability to act as alkylating agents. nih.gov Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent requirements for controlling these impurities, often guided by the Threshold of Toxicological Concern (TTC) principle. researchgate.net

Analytical control strategies for methanesulfonate impurities in drug substances involve several key aspects:

Risk Assessment : Identifying potential methanesulfonate impurities that could form during the synthesis or storage of the drug substance. For a drug containing a methanesulfonate salt and residual ethanol, for example, the formation of ethyl methanesulfonate is a known risk. nih.gov

Method Development and Validation : Developing highly sensitive and specific analytical methods, such as GC-MS or LC-MS/MS, capable of detecting and quantifying these impurities at trace levels (ppm or below). researchgate.netnih.gov

Derivatization : When direct detection lacks sensitivity, as is often the case with HPLC-UV for simple alkyl sulfonates, derivatization techniques are employed. rroij.comnih.gov Reagents like sodium iodide (for GC) or various thiol-containing compounds (for HPLC) can be used to tag the impurity, making it amenable to detection. nih.govnih.gov

Routine Testing : Implementing the validated methods for routine quality control of raw materials, intermediates, and the final API to ensure that the levels of any genotoxic methanesulfonate impurities are below the established safety limits. nih.gov

These strategies ensure that drugs containing methanesulfonate moieties are safe for patient use by rigorously controlling the presence of potentially harmful impurities.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. sigmaaldrich.com Future research into the synthesis of 4-(2-Hydroxyethyl)phenyl methanesulfonate (B1217627) and its derivatives will likely focus on these sustainable strategies. The goal is to develop processes that are not only efficient in terms of yield but also in atom economy, energy consumption, and waste reduction. chemicalbook.comglpbio.com

Key areas of exploration include:

Catalysis: Moving beyond traditional stoichiometric reagents, research will likely target the use of recyclable catalysts, such as biocatalysts (enzymes) or heterogeneous metal catalysts. sigmaaldrich.com Biocatalysis, for instance, could offer highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing byproduct formation. glpbio.com

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic irradiation are promising avenues for accelerating reaction times and reducing energy consumption compared to conventional heating methods. bldpharm.com These techniques can lead to higher yields and cleaner reaction profiles in shorter timeframes. sigmaaldrich.combldpharm.com

Green Solvents and Solvent-Free Reactions: A significant portion of chemical waste comes from volatile organic solvents. Future synthetic routes will aim to replace these with greener alternatives like water, supercritical fluids, or ionic liquids. nih.gov An even more sustainable approach is the development of solvent-free reaction conditions, such as those found in mechanochemistry (ball milling), which can dramatically reduce waste and simplify product purification. sigmaaldrich.combldpharm.com

Process Optimization: Implementing real-time monitoring and process analytical technology (PAT) can optimize reaction conditions to maximize yield and minimize waste, contributing to a more efficient and sustainable process. chemicalbook.com The "E-factor" (Environmental factor), which is the ratio of waste to desired product, and Process Mass Intensity (PMI) are metrics that will be increasingly used to evaluate and guide the selection of greener synthetic pathways. glpbio.com

Table 1: Sustainable Chemistry Approaches for Future Synthesis

Approach Principle Potential Advantage for Synthesis
Biocatalysis Use of enzymes for chemical transformations. High selectivity, mild reaction conditions, reduced byproducts. sigmaaldrich.com
Microwave-Assisted Synthesis Using microwave energy to heat reactions. Rapid heating, shorter reaction times, increased yields. sigmaaldrich.combldpharm.com
Mechanochemistry Using mechanical force (e.g., ball milling) to induce reactions. Reduced or eliminated solvent use, access to novel reactivity. bldpharm.com
Green Solvents Replacing hazardous organic solvents with benign alternatives (e.g., water). Reduced environmental impact and improved process safety. nih.gov

| Atom Economy | Maximizing the incorporation of all reactant atoms into the final product. | Minimized waste generation, increased process efficiency. sigmaaldrich.com |

Advanced Applications in Interdisciplinary Research Fields

While 4-(2-Hydroxyethyl)phenyl methanesulfonate is primarily recognized as a chemical intermediate, its true potential lies in the advanced applications of the molecules it helps create. bldpharm.comshreemlifesciences.com The compound serves as a versatile building block, or scaffold, for constructing more complex molecules with specific functions, bridging chemistry with pharmacology, neuroscience, and materials science.

Medicinal Chemistry and Pharmacology: The 4-(2-hydroxyethyl)phenyl structural motif is a key component in the synthesis of pharmacologically active agents. Research has shown that related structures are crucial intermediates for developing dopamine (B1211576) receptor agonists, which are vital for treating conditions like Parkinson's disease. researchgate.net Furthermore, this scaffold is used to build potent protein kinase inhibitors, a major class of drugs for cancer therapy. researchgate.net The methanesulfonate group in this compound is an excellent leaving group, facilitating nucleophilic substitution reactions to attach the scaffold to other molecular fragments, thereby enabling the synthesis of diverse libraries of potential drug candidates.

Materials Science: The reactive handles on the molecule—the hydroxyl (-OH) group and the phenyl ring—offer opportunities for creating novel polymers and functional materials. The hydroxyl group can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206). This would allow the molecule to act as a monomer for creating new polymers with specific refractive, thermal, or surface properties. For instance, polymers based on 2-hydroxyethyl methacrylate (PHEMA) are widely used in biomedical applications like contact lenses and drug delivery systems. nih.gov Future research could explore the creation of analogous polymers from derivatives of this compound for advanced coatings, resins, or biocompatible materials.

High-Throughput Screening and Computational Design for New Derivatives

The discovery of new molecules for specific applications, particularly in drug development, has been revolutionized by high-throughput screening (HTS) and computational chemistry. These technologies allow researchers to rapidly design and test vast numbers of compounds, significantly accelerating the pace of discovery.

Computational Design and Virtual Screening: Before any laboratory synthesis occurs, computational tools can be used to design a "virtual library" of thousands of derivatives based on the this compound scaffold. Molecular modeling software can predict how these virtual compounds might interact with a specific biological target, such as a protein receptor or enzyme active site. This in silico analysis helps prioritize which derivatives are most likely to be active, saving significant time and resources.

High-Throughput Screening (HTS): Once the most promising derivatives are synthesized, HTS is used to test them against the biological target. researchgate.net HTS automates the process of exposing the target to each compound and measuring a response, allowing for the screening of thousands of compounds per day. researchgate.net There are numerous HTS methodologies applicable:

Biochemical Assays: These assays measure the direct interaction between a compound and a purified biological target. Techniques like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR) can quantify the binding affinity of a derivative to its target protein. nih.gov

Cell-Based Assays: These assays measure the effect of a compound on whole living cells. This provides more biologically relevant information, such as whether a compound can enter a cell and produce a desired effect (e.g., inhibiting cancer cell proliferation or activating a receptor). nih.gov

The combination of computational design and HTS creates a powerful workflow. For derivatives of this compound, this could be used to identify new kinase inhibitors, receptor modulators, or compounds with other valuable biological activities, paving the way for the next generation of therapeutics. researchgate.netnih.gov

Table 2: High-Throughput Screening (HTS) Techniques for Derivative Analysis

HTS Method Assay Type Principle Application Example
Fluorescence Polarization (FP) Biochemical Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner. Screening for inhibitors that block a protein-protein interaction. nih.gov
FRET / TR-FRET Biochemical Measures energy transfer between two light-sensitive molecules when in close proximity. Detecting enzyme activity or receptor-ligand binding.
Cell Viability Assays Cell-Based Uses colorimetric or luminescent readouts to quantify the number of living cells after treatment. Screening for cytotoxic compounds that kill cancer cells. nih.gov

| Reporter Gene Assays | Cell-Based | Measures the activity of a specific signaling pathway by linking it to the expression of an easily detectable protein (e.g., luciferase). | Identifying compounds that activate or inhibit a specific cellular receptor. |

Q & A

Q. What are the recommended methods for synthesizing 4-(2-Hydroxyethyl)phenyl methanesulfonate, and how do reaction conditions influence yield?

Synthesis typically involves the methanesulfonylation of 4-(2-Hydroxyethyl)phenol using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl. Key variables include:

  • Temperature : Reactions at 0–5°C minimize side reactions like ester hydrolysis .
  • Solvent : Anhydrous dichloromethane or THF is preferred to avoid water-induced degradation of MsCl .
  • Stoichiometry : A 1.2:1 molar ratio of MsCl to phenol derivative optimizes yield (reported 75–85% in controlled conditions) .
    Validation via TLC (Rf ~0.6 in ethyl acetate/hexane 3:7) and ¹H-NMR (δ 3.1 ppm for CH₃SO₃ group) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to resolve impurities; retention time ~8.2 min .
  • Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 246.1 (calculated for C₁₀H₁₄O₄S⁺) .
  • ¹³C-NMR : Key signals include δ 40.1 (CH₂SO₃) and δ 69.8 (CH₂OH) .

Q. What stability considerations are critical for handling this compound?

  • Hydrolysis : Susceptible to aqueous cleavage at pH >6. Store in anhydrous solvents (e.g., acetonitrile) at –20°C .
  • Thermal Stability : Decomposition observed above 80°C via TGA-DSC; avoid prolonged heating during solvent removal .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what intermediates are formed?

The methanesulfonate group acts as a leaving group, enabling SN2 reactions. For example:

  • Aminolysis : React with primary amines (e.g., benzylamine) in DMF at 60°C to yield 4-(2-Hydroxyethyl)phenyl amines. Monitor by FT-IR for disappearance of the S=O stretch (1350 cm⁻¹) .
  • Unexpected Byproducts : Steric hindrance from the hydroxyethyl group can lead to β-elimination products (e.g., styrene derivatives) under strong bases like DBU .

Q. What computational tools are suitable for predicting the reactivity and electronic properties of this compound?

  • DFT Studies : Use B3LYP/6-31G(d) to calculate electrophilicity indices (ω ≈ 2.8 eV) and frontier molecular orbitals, revealing susceptibility to nucleophilic attack at the sulfonate group .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial assays (e.g., MIC values ranging from 32–128 µg/mL) may arise from:

  • Assay Conditions : Variations in bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) and growth media pH .
  • Metabolite Interference : Hydrolysis products like 4-(2-Hydroxyethyl)phenol may exhibit independent activity, requiring LC-MS/MS to quantify intact compound during assays .

Q. What strategies optimize the compound’s use as a protecting group in multi-step organic syntheses?

  • Orthogonal Deprotection : Pair with tert-butyldimethylsilyl (TBS) ethers; remove methanesulfonate selectively using LiAlH₄ in THF .
  • Kinetic Studies : Monitor deprotection rates via UV-Vis (λ = 270 nm for released MsOH) to avoid over-reduction of adjacent functional groups .

Methodological Challenges and Solutions

Q. How can researchers mitigate competing side reactions during functionalization of the hydroxyethyl group?

  • Protection-Deprotection : Temporarily protect the –OH group as a TBS ether before methanesulfonylation, then deprotect with TBAF .
  • Catalytic Control : Use CeCl₃·7H₂O/NaI to suppress elimination pathways in polar solvents .

Q. What analytical workflows are recommended for detecting trace degradation products?

  • HPLC-HRMS : Employ a Q-TOF detector with negative ion mode to identify sulfonic acid derivatives (e.g., m/z 154.0 for methanesulfonic acid) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare chromatograms to identify labile sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.